molecular formula C21H17FN6 B2572205 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890883-23-5

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2572205
CAS RN: 890883-23-5
M. Wt: 372.407
InChI Key: RXKDNPZOJYHLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H17FN6 and its molecular weight is 372.407. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Properties

Compounds with a similar structure, specifically 2-(1H-indol-3-yl)acetonitrile based fluorophores, have been studied for their optical properties . These fluorophores exhibit high fluorescence quantum yield , which could make them useful in various fields such as bioimaging and sensor technology.

Thermal Stability

The same 2-(1H-indol-3-yl)acetonitrile based fluorophores also demonstrate good thermal stability . This property could be beneficial in applications that require stability under high-temperature conditions, such as certain types of industrial processes or high-temperature sensors.

Electroluminescence

These fluorophores have been studied for their electroluminescence properties . Electroluminescence is the phenomenon where a material emits light in response to an electric current or a strong electric field. This property could make these compounds useful in the development of devices like organic light-emitting diodes (OLEDs).

Neurotensin Receptor Type 2 Compound

A compound with a similar structure, specifically 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl, has been identified as a selective nonpeptide Neurotensin Receptor Type 2 compound . This could have potential applications in neurological research or treatment.

TYK2 Inhibitors

Another similar compound, 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been identified as a selective TYK2 inhibitor . TYK2 inhibitors are being researched for their potential use in the treatment of inflammatory bowel disease.

HMG-CoA Reductase Inhibitor

A compound with a similar structure, specifically (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is used as an intermediate in the synthesis of Fluvastatin , a synthetic HMG-CoA reductase inhibitor. This class of drugs is commonly used to lower cholesterol levels.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6/c22-15-5-7-16(8-6-15)28-21-18(12-27-28)20(25-13-26-21)23-10-9-14-11-24-19-4-2-1-3-17(14)19/h1-8,11-13,24H,9-10H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDNPZOJYHLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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